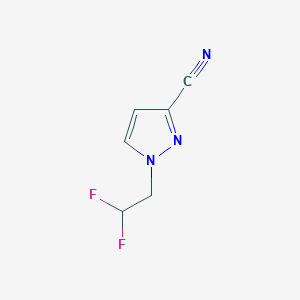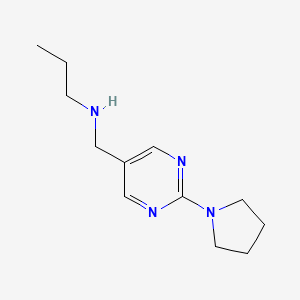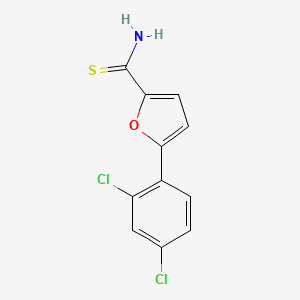
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine: is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . This compound is characterized by the presence of an isoxazole ring substituted with a 4-ethylphenyl group and a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases .
Industry: Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- (5-Phenylisoxazol-3-yl)methanamine
- (5-(4-Methylphenyl)isoxazol-3-yl)methanamine
- (5-(4-Chlorophenyl)isoxazol-3-yl)methanamine
Comparison: Compared to these similar compounds, (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine exhibits unique properties due to the presence of the 4-ethyl group. This substitution can influence the compound’s reactivity, biological activity, and overall stability. The ethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[5-(4-ethylphenyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C12H14N2O/c1-2-9-3-5-10(6-4-9)12-7-11(8-13)14-15-12/h3-7H,2,8,13H2,1H3 |
Clave InChI |
YWITWWJGMDXOMU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC(=NO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


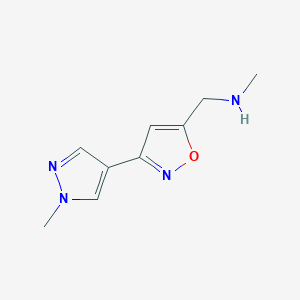
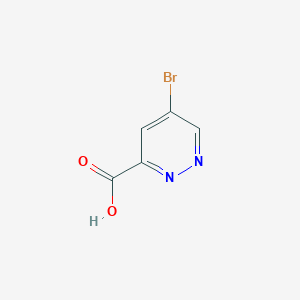
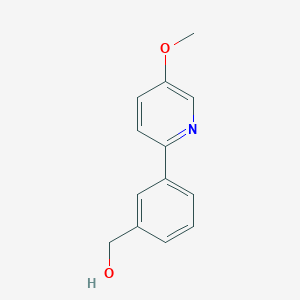

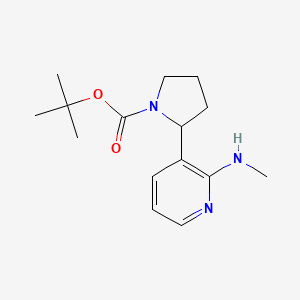
![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)


